molecular formula C11H14O3S B14309018 4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol CAS No. 118356-25-5

4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol

Cat. No.: B14309018
CAS No.: 118356-25-5
M. Wt: 226.29 g/mol
InChI Key: RELLNWGXGGPKBF-UHFFFAOYSA-N
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Description

4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol is an organic compound that features a sulfonyl group attached to a butenol structure, with a methyl-substituted benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol typically involves the following steps:

    Friedel-Crafts Acylation: This step involves the acylation of toluene (4-methylbenzene) with a suitable acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Sulfonation: The resulting product is then subjected to sulfonation using sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

    Addition of Butenol: Finally, the butenol moiety is introduced through a nucleophilic substitution reaction, often using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: The major products include carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: The major products are alcohols or alkanes.

    Substitution: The products vary based on the nucleophile used, such as ethers or amines.

Scientific Research Applications

4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methylbenzene-1-sulfonyl chloride: Similar structure but lacks the butenol moiety.

    4-Methylbenzenemethanesulfonyl chloride: Contains a methanesulfonyl group instead of a butenol group.

    p-Tolylmethanesulfonyl chloride: Another related compound with a different sulfonyl group.

Uniqueness

4-(4-Methylbenzene-1-sulfonyl)but-3-en-2-ol is unique due to the presence of both a sulfonyl group and a butenol moiety, which imparts distinct chemical reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

118356-25-5

Molecular Formula

C11H14O3S

Molecular Weight

226.29 g/mol

IUPAC Name

4-(4-methylphenyl)sulfonylbut-3-en-2-ol

InChI

InChI=1S/C11H14O3S/c1-9-3-5-11(6-4-9)15(13,14)8-7-10(2)12/h3-8,10,12H,1-2H3

InChI Key

RELLNWGXGGPKBF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C=CC(C)O

Origin of Product

United States

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